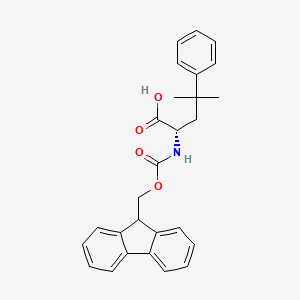

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methyl-4-phenylpentanoic acid

CAS No.:

Cat. No.: VC13698815

Molecular Formula: C27H27NO4

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H27NO4 |

|---|---|

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-4-phenylpentanoic acid |

| Standard InChI | InChI=1S/C27H27NO4/c1-27(2,18-10-4-3-5-11-18)16-24(25(29)30)28-26(31)32-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1 |

| Standard InChI Key | JZKCAYRKIVUZJC-DEOSSOPVSA-N |

| Isomeric SMILES | CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |

| SMILES | CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |

| Canonical SMILES | CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |

Introduction

Structural and Physical Properties

Molecular Structure

The compound features:

-

Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.

-

Stereochemistry: The chiral center at position 2 is in the S-configuration.

-

Side chain: A 4-methyl-4-phenylpentanoic acid moiety, introducing steric bulk and hydrophobicity.

-

Functional groups: A carboxylic acid at the C-terminus and a protected amine at the N-terminus.

Molecular formula: C₂₇H₂₇NO₄

Molecular weight: 429.5 g/mol .

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)(CC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 | |

| InChIKey | JZKCAYRKIVUZJC-DEOSSOPVSA-N | |

| LogP (XLogP3) | 5.9 | |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | |

| Solubility (ESOL) | 0.206 mg/ml (moderately soluble) |

Synthesis and Applications

Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Fmoc-based SPPS to introduce steric constraints into peptide sequences. Key steps include:

-

Resin Swelling: TentaGel S Ram or Rink Amide MBHA resin is swelled in DMF or NMP.

-

Coupling: Fmoc-protected amino acids are coupled using HATU, COMU, or PyBOP with DIEA as a base. Microwave-assisted coupling (75°C, 5 min) enhances efficiency .

-

Deprotection: Fmoc removal via 20% piperidine/DMF (30 sec at 40°C, repeated) .

-

Cleavage: TFA/TIS/water (95:2.5:2.5) for 2 hours releases the peptide from resin .

Example Reaction Conditions:

Applications in Drug Discovery

-

Peptidomimetic Design: The 4-methyl-4-phenyl group mimics hydrophobic residues (e.g., valine, leucine) while introducing rigidity, useful for protease inhibitors or kinase modulators .

-

Cell-Penetrating Peptides: Used in bismuth-cyclized CPPs to enhance cytosolic delivery and metabolic stability .

-

Antibiotic/Antiviral Research: Employed in synthesizing peptide-based antimicrobial agents .

Analytical Characterization

Chromatographic and Spectroscopic Data

NMR Data

¹H NMR (CDCl₃):

-

δ 7.75–7.30 (m, 8H, fluorenyl)

-

δ 5.20 (s, 2H, Fmoc-CH₂)

-

δ 4.20–4.00 (m, 1H, α-CH)

-

δ 2.50–2.00 (m, 2H, CH₂ adjacent to COOH)

¹³C NMR (CDCl₃):

-

δ 170.1 (C=O, Fmoc)

-

δ 156.3 (C=O, carboxylic acid)

-

δ 143.8 (fluorenyl carbons)

| Hazard Code | Description | Precautions |

|---|---|---|

| H302 | Harmful if swallowed | P261 (Avoid inhalation) |

| H315 | Causes skin irritation | P305+P351+P338 (Eye protection) |

| H335 | May cause respiratory irritation | P280 (Protective gloves/eyewear) |

Comparative Analysis with Related Compounds

Structural Analogues

Future Directions

-

Enantioselective Synthesis: Development of catalytic asymmetric methods to enhance enantiomeric excess .

-

Biological Targeting: Integration into prodrug systems for targeted delivery in cancer or neurodegenerative diseases .

-

High-Throughput Screening: Use in combinatorial libraries to identify novel peptide therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume